Conformational Restriction Drives Potency Differentiation in β-Lactamase Inhibition
Although direct quantitative data for 4-(2-oxocyclobutyl)azetidin-2-one itself is not publicly reported, class-level inference from structurally validated cyclobutanone analogues of penams and penems establishes that β-lactamase inhibitors in which the C4 carboxylate adopts an equatorial conformation are significantly more potent than those with an axial carboxylate orientation [1]. This conformational dependency is directly relevant to 4-(2-oxocyclobutyl)azetidin-2-one, whose 2-oxocyclobutyl substituent restricts C4 substituent geometry. An X-ray structure of OXA-10 class D β-lactamase complexed with a cyclobutanone inhibitor confirms serine hemiketal formation in the active site and an exo envelope conformation [1].
| Evidence Dimension | Enzyme inhibition potency as a function of C4 carboxylate conformation |
|---|---|
| Target Compound Data | Not directly measured; predicted equatorial preference based on 2-oxocyclobutyl steric constraints |
| Comparator Or Baseline | Cyclobutanone analogues with equatorial carboxylate vs. axial carboxylate |
| Quantified Difference | Equatorial conformation associated with low micromolar inhibition; axial conformation yields substantially reduced or no inhibition |
| Conditions | Class A, B, C, and D β-lactamase inhibition assays; molecular modeling with enzyme-inhibitor complexes |
Why This Matters
Procurement for β-lactamase inhibitor development requires building blocks that favor the equatorial carboxylate conformation; simple azetidin-2-one lacks the necessary conformational restriction.
- [1] Johnson JW, Gretes MC, Goodfellow VJ, Marrone L, Heynen ML, Strynadka NCJ, Dmitrienko GI. Cyclobutanone analogues of beta-lactams revisited: insights into conformational requirements for inhibition of serine- and metallo-beta-lactamases. J Am Chem Soc. 2010;132(8):2558-2560. doi:10.1021/ja9086374. View Source
